molecular formula C28H29N9O6 B12787380 Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- CAS No. 82144-24-9

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L-

Cat. No.: B12787380
CAS No.: 82144-24-9
M. Wt: 587.6 g/mol
InChI Key: GMYPIYQGJCTFAM-PMACEKPBSA-N
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Description

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The unique structure of this compound, which includes a pteridine ring, a benzoyl group, and a phenylalanine residue, makes it a subject of interest in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of aspartic acid. The pteridine ring is then introduced through a series of condensation reactions. The benzoyl group is added via acylation, and the phenylalanine residue is incorporated through peptide coupling reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of the compound. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized pteridine derivatives, reduced analogs with modified functional groups, and substituted compounds with different benzoyl or phenylalanine residues .

Scientific Research Applications

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in enzyme function and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves its interaction with specific molecular targets. The pteridine ring can bind to enzymes and proteins, modulating their activity. The benzoyl and phenylalanine residues contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Aspartic acid, N-(4-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-, L-
  • Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-

Uniqueness

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is unique due to its specific combination of functional groups and residues. The presence of the pteridine ring, benzoyl group, and phenylalanine residue in a single molecule provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

82144-24-9

Molecular Formula

C28H29N9O6

Molecular Weight

587.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C28H29N9O6/c1-37(14-17-13-31-24-22(32-17)23(29)35-28(30)36-24)18-9-7-16(8-10-18)25(40)33-19(11-15-5-3-2-4-6-15)26(41)34-20(27(42)43)12-21(38)39/h2-10,13,19-20H,11-12,14H2,1H3,(H,33,40)(H,34,41)(H,38,39)(H,42,43)(H4,29,30,31,35,36)/t19-,20-/m0/s1

InChI Key

GMYPIYQGJCTFAM-PMACEKPBSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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